![molecular formula C21H18N2S2 B14335088 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline CAS No. 102311-94-4](/img/structure/B14335088.png)
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline
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Overview
Description
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline is an organic compound derived from the heterocycle quinoline This compound features a unique structure with two quinoline rings connected by a sulfanylpropylsulfanyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline typically involves the following steps:
Formation of Quinoline Rings: The quinoline rings can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. .
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions.
Linking the Quinoline Rings: The final step involves linking the two quinoline rings through a propylsulfanyl bridge.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
Scientific Research Applications
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline has a wide range of scientific research applications:
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in organic light-emitting diodes (OLEDs).
8-Aminoquinoline: Used as an antimalarial drug due to its effectiveness against liver stages of Plasmodium infections.
8-Mercaptoquinoline:
Uniqueness
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline is unique due to its dual quinoline structure connected by a sulfanylpropylsulfanyl linker. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
102311-94-4 |
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Molecular Formula |
C21H18N2S2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
8-(3-quinolin-8-ylsulfanylpropylsulfanyl)quinoline |
InChI |
InChI=1S/C21H18N2S2/c1-6-16-8-3-12-22-20(16)18(10-1)24-14-5-15-25-19-11-2-7-17-9-4-13-23-21(17)19/h1-4,6-13H,5,14-15H2 |
InChI Key |
NKWSJKAXOHHVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SCCCSC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Origin of Product |
United States |
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